((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol basic properties
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol basic properties
An In-depth Technical Guide to the Basic Properties of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol (CAS No: 1256636-31-3) is a chiral amino alcohol that serves as a valuable building block in modern medicinal chemistry.[1][2] Its substituted pyrrolidine framework is a common motif in a wide array of biologically active compounds and approved pharmaceuticals. As an organic compound containing both amine and hydroxyl functional groups, its derivatives are useful as catalysts and in modulating the physicochemical properties of drug molecules.[3]
A thorough understanding of the fundamental physicochemical properties of this molecule is paramount for its effective application. Basicity, quantified by the acid dissociation constant (pKa), is a critical parameter that governs a molecule's ionization state at a given pH. This, in turn, dictates crucial drug-like properties including aqueous solubility, membrane permeability, protein binding, and metabolic stability.
This guide provides a comprehensive analysis of the basic properties of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol. It delves into the theoretical principles governing its basicity, offers a detailed, field-proven protocol for its experimental determination, and discusses the role of computational methods in predicting these properties.
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Caption: Experimental workflow for pKa determination by potentiometric titration.
Detailed Experimental Protocol
Materials and Equipment:
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((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
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0.1 M Hydrochloric Acid (HCl), standardized
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Potassium Chloride (KCl)
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Standard pH buffers (pH 4.0, 7.0, 10.0)
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Deionized, CO₂-free water
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pH meter with a combination glass electrode
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Magnetic stirrer and stir bar
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Calibrated burette (manual or automatic)
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Titration vessel
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Nitrogen gas source
Procedure:
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Instrument Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH 4, 7, and 10 buffers. [4]2. Analyte Solution Preparation:
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Accurately weigh a sufficient amount of the analyte to prepare a solution of approximately 1 mM.
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Dissolve the analyte in a known volume of 0.15 M KCl solution. The KCl maintains a constant ionic strength throughout the titration. [4]3. Titration Setup:
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Place a known volume (e.g., 50.0 mL) of the analyte solution into the titration vessel with a magnetic stir bar.
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Begin stirring at a moderate, constant speed.
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Purge the solution with a gentle stream of nitrogen gas for 5-10 minutes before and during the titration to displace any dissolved CO₂. [5] * Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or the stir bar.
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Titration:
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Record the initial pH of the solution.
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Add the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).
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After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
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Continue the titration well past the second equivalence point, as indicated by a sharp drop in pH followed by a leveling-off period.
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Data Analysis and Interpretation
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Plot the Data: Create a graph of pH (y-axis) versus the volume of HCl added (x-axis). The resulting plot is the titration curve.
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Identify Equivalence Points: The curve for this diamine should exhibit two distinct inflection points, which correspond to the two equivalence points (Veq1 and Veq2). These points can be precisely located by finding the maximum of the first derivative of the curve (ΔpH/ΔV).
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Determine pKa Values:
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The first pKa value (pKa1) corresponds to the protonation of the more basic amine. It is determined from the pH at the first half-equivalence point (Veq1 / 2).
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The second pKa value (pKa2) corresponds to the protonation of the less basic amine. It is the pH at the point halfway between the first and second equivalence points: (Veq1 + Veq2) / 2.
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Summary of Physicochemical Properties
The following table summarizes the key identification and expected properties of the molecule.
| Property | Value / Description | Source |
| IUPAC Name | ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol | - |
| CAS Number | 1256636-31-3 | [1] |
| Molecular Formula | C₆H₁₄N₂O | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| Basic Centers | Primary amine (C4), Tertiary amine (N1) | - |
| Predicted pKa Range | Two values expected, likely between 9.5 and 11.0 | [6] |
| Recommended pKa Method | Potentiometric Titration | [1] |
Conclusion
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol is a diamine whose basic properties are governed by a primary and a tertiary nitrogen center. Its pKa values, which are critical for its application in drug discovery and development, can be accurately predicted using modern computational tools and must be definitively determined using robust experimental methods like potentiometric titration. The detailed protocol and theoretical framework provided in this guide offer researchers the necessary tools to fully characterize the basicity of this important synthetic building block, enabling its rational use in the creation of novel therapeutics.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Bos, M., & van der Linden, W. E. (2012). Development of Methods for the Determination of pKa Values. In The pKa of a Molecule. InTech. Retrieved from [Link]
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Schrödinger. (n.d.). Schrödinger solutions for small molecule protonation state enumeration and pKa prediction. Retrieved from [Link]
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Fiveable. (2025, August 15). Basicity of amines. Organic Chemistry II Class Notes. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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Pan, X., Wang, H., Li, C., Zhang, J. Z. H., & Ji, C. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3159–3164. [Link]
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Quora. (2022, August 24). Why are primary amines less basic than secondary and tertiary amine? Retrieved from [Link]
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Beijing Xinheng Research Technology Co., Ltd. (n.d.). Product: ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]
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Xin Guang Chemistry. (2024, June 20). Comparison of the basicity of tertiary amines and secondary amines and primary amines. Retrieved from [Link]
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Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Schrödinger. (n.d.). Epik. Retrieved from [Link]
Sources
- 1. ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol - CAS:1256636-31-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. 1256636-31-3|((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 3. Amino Alcohols | Fisher Scientific [fishersci.com]
- 4. schrodinger.com [schrodinger.com]
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